molecular formula C7H5ClN2S B112346 6-Amino-2-chlorobenzothiazole CAS No. 2406-90-8

6-Amino-2-chlorobenzothiazole

Cat. No. B112346
CAS RN: 2406-90-8
M. Wt: 184.65 g/mol
InChI Key: YPTWPDOGEAHMOR-UHFFFAOYSA-N
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Description

6-Amino-2-chlorobenzothiazole (6-ACBT) is an organic compound belonging to the benzothiazole family, which has a wide range of applications in both organic and inorganic chemistry. 6-ACBT is a versatile compound that can be used as a reagent in a variety of synthetic processes. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. Additionally, it has been used as a catalyst in a number of reactions, including the synthesis of polymers.

Scientific Research Applications

Corrosion Inhibition

6-Amino-2-chlorobenzothiazole (ACLBT) has been extensively studied for its application in corrosion inhibition. Research has shown that ACLBT is highly effective in inhibiting the corrosion of mild steel in acidic environments. For instance, ACLBT exhibited an impressive inhibition efficiency of up to 97% in sulfuric acid, acting predominantly as a cathodic inhibitor. Its performance was further enhanced with the addition of iodide ions, indicating its potential in industrial applications where corrosion resistance is critical (Quraishi et al., 1997).

Antibacterial Activity

6-Amino-2-chlorobenzothiazole derivatives have been explored for their antibacterial properties. A study on Schiff bases derived from benzothiazoles, including 2-amino-4-chlorobenzothiazole, revealed significant antibacterial effects against various pathogenic bacterial species. This suggests its potential use in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance (Mahmood-ul-hassan et al., 2002).

Antitumor and Antimicrobial Properties

Further research has identified the antitumor and antimicrobial properties of 6-amino-2-chlorobenzothiazole derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. Additionally, their antimicrobial activities suggest applications in combating infectious diseases (Racané et al., 2006).

Corrosion Inhibitor in Acid Solutions

The synergistic effect of 2-amino-6-chloro-benzothiazole in combination with other compounds like propargyl alcohol has been observed in the inhibition of mild steel corrosion in boiling hydrochloric acid solutions. This indicates its potential in more complex, multi-component corrosion inhibitor systems (Quraishi et al., 1997).

properties

IUPAC Name

2-chloro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTWPDOGEAHMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448377
Record name 6-AMINO-2-CHLOROBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-chlorobenzothiazole

CAS RN

2406-90-8
Record name 6-AMINO-2-CHLOROBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-benzothiazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Suspend 2-Chloro-6-nitro-benzothiazole (21.43 g, 99.8 mmol) in glacial acetic acid (300 mL). Add elemental iron (12.9 g, 231 mmol) and stir at 40° C. for 5 h. Filter the reaction mixture through Celite®, concentrate in vacuo, and adsorb onto silica gel. Subject the residue to silica gel flash column chromatography in two portions [(120 g column, 0-10% CH3OH/CH2Cl2), (120 g column, 0-5% CH3O/CH2Cl2)] to yield the desired product (6.17 g, 33%). mass spectrum (m/e): 185.0 (M+1).
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21.43 g
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300 mL
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12.9 g
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33%

Synthesis routes and methods III

Procedure details

Compound 2 (1.96 g, 9.14 mmol) was dissolved in ethanol (150 mL) and purified water (100 mL), and the solution was added with anhydrous tin(II) chloride (20.7 g, 91.7 mmol). The mixture was added with 4.8 mol/L hydrochloric acid (20 mL, 96 mmol) and refluxed at 120° C. After disappearance of the starting materials was confirmed by thin layer chromatography (developing solvent: dichloromethane), the mixture was basified with aqueous sodium hydroxide. The precipitates were removed by filtration, After, ethanol was evaporated, the residue was extracted three times with ethyl acetate. Then organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/1) to obtain Compound 3 as white solid (1.02 g, 61% yield).
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1.96 g
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150 mL
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20.7 g
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20 mL
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61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-2-chlorobenzothiazole
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Reactant of Route 6
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